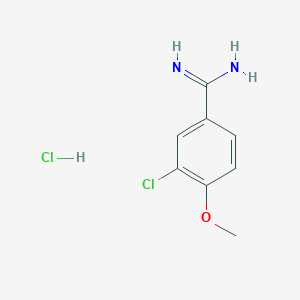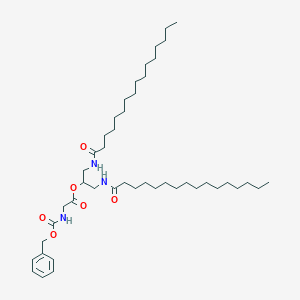
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as Glycine-extended gastrin or G-Gly. G-Gly is a peptide hormone that plays a vital role in the regulation of gastric acid secretion.
Mecanismo De Acción
G-Gly acts by binding to the cholecystokinin-B (CCK-B) receptor, which is present on the surface of parietal cells in the stomach. This binding results in the activation of intracellular signaling pathways that lead to the release of gastric acid. G-Gly also stimulates the release of histamine from enterochromaffin-like cells in the stomach, which further enhances gastric acid secretion.
Efectos Bioquímicos Y Fisiológicos
G-Gly has been shown to have a significant effect on gastric acid secretion in both animal and human studies. It has also been shown to have a role in the regulation of gastric motility and mucosal protection. G-Gly has been studied extensively for its potential therapeutic applications in the treatment of various gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using G-Gly in lab experiments is its ability to mimic the physiological response of gastric acid secretion. This makes it an ideal tool for studying the mechanisms of acid secretion and the effects of various drugs on this process. However, one of the limitations of using G-Gly is its cost and the complexity of its synthesis, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on G-Gly. One area of interest is the development of novel therapeutic agents that target the CCK-B receptor and modulate gastric acid secretion. Another potential area of research is the use of G-Gly as a diagnostic tool for various gastrointestinal disorders. Additionally, further studies are needed to understand the role of G-Gly in regulating gastric motility and mucosal protection.
Conclusion:
In conclusion, G-Gly is a synthetic compound that has gained significant attention in scientific research for its role in regulating gastric acid secretion. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have been extensively studied. While there are some limitations to using G-Gly in lab experiments, its ability to mimic the physiological response of gastric acid secretion makes it an ideal tool for studying this process. There are several potential future directions for research on G-Gly, including the development of novel therapeutic agents and the use of G-Gly as a diagnostic tool.
Métodos De Síntesis
The synthesis of G-Gly is a complex process that involves multiple steps. The first step is the solid-phase peptide synthesis of the Gly-extended gastrin precursor. This precursor is then subjected to enzymatic cleavage to produce the desired G-Gly compound. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
G-Gly has been extensively studied for its role in regulating gastric acid secretion. It has also been shown to have potential therapeutic applications in the treatment of various gastrointestinal disorders. G-Gly has been studied in vitro and in vivo to understand its mechanism of action and biochemical and physiological effects.
Propiedades
Número CAS |
138404-99-6 |
|---|---|
Nombre del producto |
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester |
Fórmula molecular |
C45H79N3O6 |
Peso molecular |
758.1 g/mol |
Nombre IUPAC |
1,3-bis(hexadecanoylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C45H79N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-42(49)46-36-41(54-44(51)38-48-45(52)53-39-40-32-28-27-29-33-40)37-47-43(50)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-29,32-33,41H,3-26,30-31,34-39H2,1-2H3,(H,46,49)(H,47,50)(H,48,52) |
Clave InChI |
PWINRWLNDIBUCE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CNC(=O)CCCCCCCCCCCCCCC)OC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCC(CNC(=O)CCCCCCCCCCCCCCC)OC(=O)CNC(=O)OCC1=CC=CC=C1 |
Otros números CAS |
138404-99-6 |
Sinónimos |
1,3-bis(hexadecanoylamino)propan-2-yl 2-phenylmethoxycarbonylaminoacet ate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



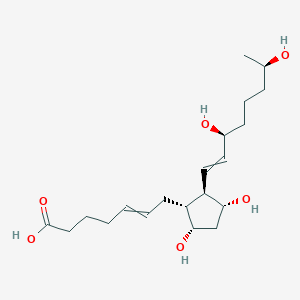
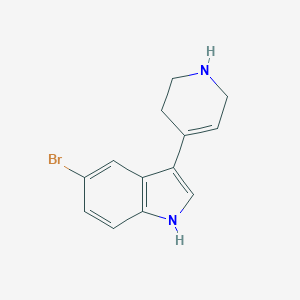
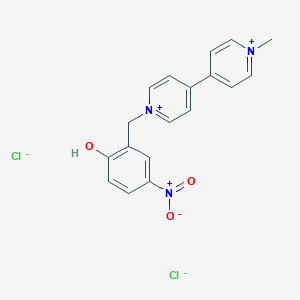
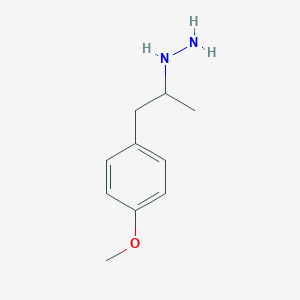

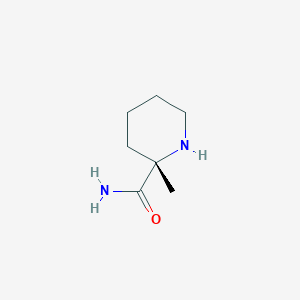
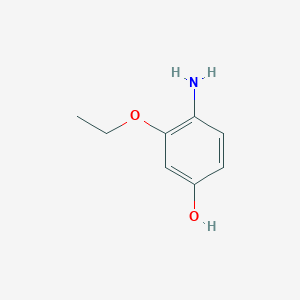
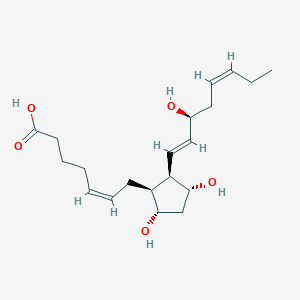
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
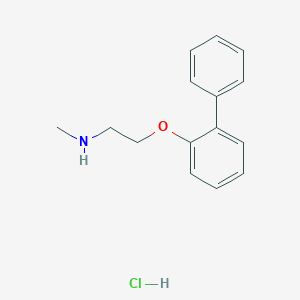
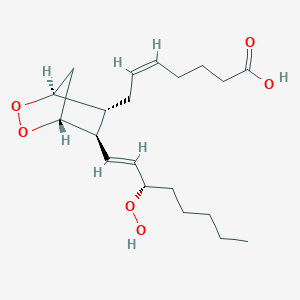
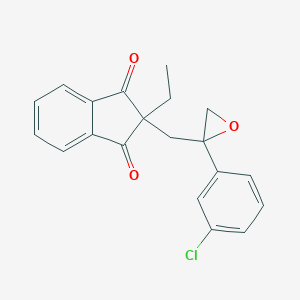
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
